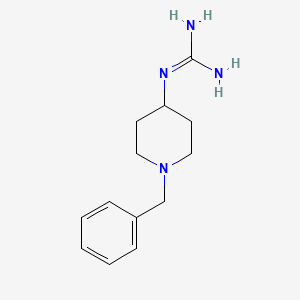

1-(1-Benzylpiperidin-4-yl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Benzylpiperidin-4-yl)guanidine” is a compound that contains a guanidine functional group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism .

Synthesis Analysis

The synthesis of guanidines has evolved significantly since the landmark synthesis of tetrodotoxin by Kishi in 1972 . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is closely related to “this compound”, crystallizes with four crystallographically unique molecules in the asymmetric unit . Each molecule has a very similar conformation but there is no evidence of pseudo-symmetry .Chemical Reactions Analysis

Guanidines can form hydrogen bonds, have planarity, and high basicity, which are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .Physical and Chemical Properties Analysis

Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism .Scientific Research Applications

Radiotherapeutic Applications

- 1-(1-Benzylpiperidin-4-yl)guanidine in Neuroendocrine Tumors: Meta-iodobenzylguanidine (Iobenguane) is an analogue of this compound. It's used as a radiotherapeutic metabolic agent in neuroectodermal tumors, which derive from the neural crest forming the sympathetic nervous system (Giammarile et al., 2008).

Imaging Applications

- Adrenal and Myocardial Imaging: A derivative of this compound, radioiodinated 1-carboxamidino-4-phenylpiperazine, shows promise for adrenal and myocardial imaging. It exhibits high uptake in these organs, suggesting potential use in medical imaging (Hanson, 1982).

Polymer Chemistry

- Polymer Synthesis: Basic organocatalysts of the guanidine type, including this compound, effectively polymerize benzyl β-malolactone under mild conditions, leading to poly(hydroxyalkanoate)s with controlled molecular features (Jaffredo et al., 2013).

Chemical Synthesis and Catalysis

- Magnetic Nanoparticle Catalysts: Guanidine supported on magnetic nanoparticles has been utilized as a catalyst for Knoevenagel condensation reactions and in the synthesis of various chromenes and benzo[ h ]chromenes (Rostami et al., 2013).

- Amination of Arylhalides: this compound plays a role in the CuI-catalyzed amination of arylhalides, used in the synthesis of benzimidazoles, a compound class with various applications (Deng et al., 2009).

Medicinal Chemistry

- Building Blocks in Medicinal Chemistry: Guanidines like this compound are key in synthesizing biologically active derivatives, particularly in the development of new procedures for synthesizing benzazoles, which have diverse biological activities (Cruz et al., 2023).

Pharmaceutical Research

- Antitumor Activity: Guanidine derivatives have been explored for their potential in antitumor activity, with various synthesized derivatives showing promising results against tumor cell lines (Sławiński & Gdaniec, 2005).

- DNA/Protein Binding Studies: Copper(II) complexes containing guanidine ligands, including this compound, have shown significant DNA and protein binding properties, with implications for antitumor and antibacterial applications (Jeyalakshmi et al., 2014).

Biochemical Research

- Guanidine in Metabolism and Biology: The guanidyl moiety, a component of this compound, is fundamental in several biological processes, and is a topic of study in understanding metabolism in bacteria and other organisms (Nelson et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-(1-benzylpiperidin-4-yl)guanidine is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease.

Biochemical Pathways

Given its target, it is likely involved in theamyloidogenic pathway , which leads to the production of beta-amyloid peptide .

Result of Action

By potentially inhibiting beta-secretase 1, the compound could reduce the production of beta-amyloid peptide, a key player in the development of alzheimer’s disease .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-13(15)16-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H4,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZVBZJWLZLDBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=C(N)N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E,11R)-17-Methoxy-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2874100.png)

![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2874101.png)

![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)

![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)

![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)